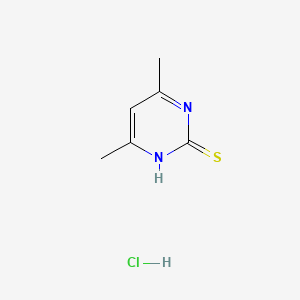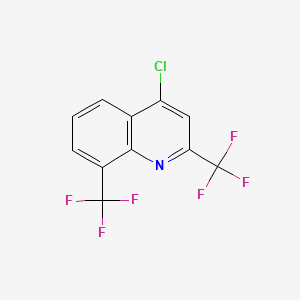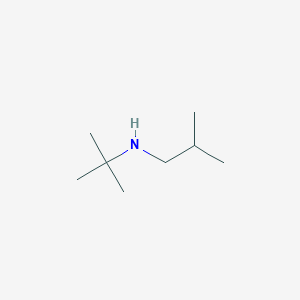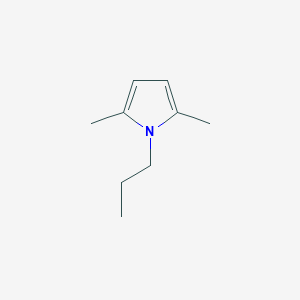
Neopentyl benzenesulfonate
描述
Neopentyl benzenesulfonate is an organic compound with the molecular formula C11H16O3S. It is a derivative of benzenesulfonic acid where the sulfonate group is attached to a neopentyl group. This compound is known for its stability and unique reactivity, making it valuable in various chemical applications.
作用机制
Target of Action
Neopentyl benzenesulfonate is a chemical compound with the formula C11H16O3S . The primary targets of this compound are not well-documented in the literature. It’s important to note that the targets can vary depending on the context of use, such as in a biological system or in a chemical reaction.
Mode of Action
Sulfonate esters, which include this compound, are known to undergo reactions that involve displacement at the sulfur atom . The type of bond cleavage that occurs during these reactions can depend on the nature of the attacking nucleophile .
Biochemical Pathways
Sulfonate esters are known to be involved in various chemical reactions, and their reactivity patterns can be examined in terms of the kinds of alcohol groups which can be displaced .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.6 , which can influence its distribution and bioavailability.
生化分析
Biochemical Properties
Neopentyl benzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19 . These interactions are crucial as they can affect the metabolism of other compounds within the body. The compound’s ability to inhibit these enzymes suggests that it may play a role in modulating biochemical pathways that involve these enzymes.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in the levels of certain metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and thereby affecting the metabolism of other compounds . This inhibition can lead to changes in gene expression, particularly genes involved in detoxification and metabolic processes. Furthermore, this compound may also interact with other proteins and enzymes, leading to alterations in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and changes in gene expression . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in enzyme activity and gene expression . Toxic or adverse effects have been observed at very high doses, including liver toxicity and changes in metabolic pathways . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various compounds . The compound’s inhibition of these enzymes can lead to changes in metabolic flux and the levels of certain metabolites. Additionally, this compound may be metabolized through pathways involving sulfonation and oxidation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is crucial for its activity, as it allows this compound to interact with specific enzymes and proteins within these compartments, thereby exerting its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: Neopentyl benzenesulfonate can be synthesized through the reaction of neopentyl alcohol with benzenesulfonyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain optimal conditions and prevent side reactions.
化学反应分析
Types of Reactions: Neopentyl benzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of the sulfonate group, it can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and benzenesulfonic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are neopentyl alcohol and benzenesulfonic acid.
科学研究应用
Neopentyl benzenesulfonate has several applications in scientific research:
相似化合物的比较
Methanesulfonate Esters: These compounds have similar reactivity but differ in the alkyl group attached to the sulfonate.
Tosylates (p-Toluenesulfonates): These are widely used sulfonate esters with a toluene group instead of a benzene ring.
Uniqueness: Neopentyl benzenesulfonate is unique due to the presence of the neopentyl group, which imparts steric hindrance and stability to the compound. This makes it less prone to elimination reactions compared to other sulfonate esters .
属性
IUPAC Name |
2,2-dimethylpropyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-11(2,3)9-14-15(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIQNCSAQGGKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338118 | |
| Record name | Neopentyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75620-67-6 | |
| Record name | Neopentyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of neopentyl benzenesulfonate in the polymer structure affect its properties?
A1: The incorporation of this compound as a pendant group in the regioregular head-to-tail (HT)-type polythiophene significantly influences its electronic properties. [] The bulky and electron-withdrawing nature of the sulfonate group can lead to changes in the polymer's band gap, conductivity, and thermal stability. Additionally, the neopentyl moiety can enhance solubility in organic solvents, which is crucial for processing and potential applications in organic electronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)













